2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC15222782
Molecular Formula: C15H12ClN5O2
Molecular Weight: 329.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN5O2 |
|---|---|
| Molecular Weight | 329.74 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C15H12ClN5O2/c16-11-1-7-14(8-2-11)23-9-15(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
| Standard InChI Key | RUNCMIDNYGTEDR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)N3C=NN=N3 |
Introduction
2-(4-Chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a chlorophenoxy group and a tetrazole ring, which confer unique chemical and biological properties.
Key Features:
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Molecular Formula: Not explicitly provided in the search results, but typically for such compounds, it involves carbon, hydrogen, chlorine, nitrogen, and oxygen.
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Molecular Weight: Approximately 329.74 g/mol.
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Chemical Structure: Includes a chlorophenoxy group and a tetrazole ring, which are crucial for its biological activity.
Chemical Synthesis and Reactions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves several steps, often performed under mild conditions to ensure high yields and purity. Common reagents used in related reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.
Synthesis Steps:
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Starting Materials: Typically involve chlorophenoxy derivatives and tetrazole-containing compounds.
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Reaction Conditions: Mild conditions to preserve functional groups.
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Purification Methods: Often involve chromatography or crystallization.
Biological Activity and Applications
This compound has shown potential in various biological studies due to its unique structure. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to specific receptors or enzymes. This property is vital for understanding its pharmacological effects and potential therapeutic uses.
Safety and Handling
While specific safety data for 2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is not detailed in the search results, compounds with similar structures often require careful handling due to potential skin irritation and toxicity. For example, related compounds may be harmful if swallowed or cause skin irritation .
Safety Precautions:
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
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Storage Conditions: Cool, dry place away from incompatible substances.
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Disposal Methods: Follow local regulations for hazardous waste.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, such as 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide. These compounds differ in their specific functional groups, which affect their chemical reactivity and biological activity .
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 2-(4-Chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide | Not specified | Approximately 329.74 g/mol | Chlorophenoxy and tetrazole groups |
| 2-(4-Chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide | C16H14ClN5O2 | 343.77 g/mol | Chlorophenoxy and tetrazole groups, propanamide backbone |
Future Directions:
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In-depth Biological Studies: Investigate its interactions with specific biological targets.
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Toxicity Assessments: Conduct comprehensive safety evaluations.
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Synthetic Optimization: Improve synthesis methods for higher yields and purity.
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